molecular formula C24H20N4O8S4 B2987760 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate CAS No. 877643-50-0

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate

Cat. No. B2987760
M. Wt: 620.68
InChI Key: YWHPKPYQJMLRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves the methods used to create the compound. For example, in the synthesis of thieno[3,2-d]pyrimidine derivatives, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. For example, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and stability under various conditions .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Characterization : Benzo[b]thiophene molecules, which include compounds similar to the one , are synthesized and characterized for their potential in medicinal chemistry due to their wide spectrum of pharmacological properties. Such compounds are synthesized using specific chemical reactions and are characterized using methods like IR, NMR, and Mass spectral studies (Isloor, Kalluraya & Pai, 2010).

  • Antimicrobial and Antifungal Properties : Many thiophene-containing molecules have been found potent in antibacterial, antifungal, and anti-inflammatory studies. This indicates the potential of the compound for similar applications (Isloor, Kalluraya & Pai, 2010).

Chemical Reactions and Derivatives

  • Heterocyclic Synthesis : Thiophenylhydrazonoacetates, which are chemically related to the compound, are used in the synthesis of various nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, pyrimidine, and triazine. This highlights the compound's versatility in chemical synthesis (Mohareb, Sherif, Gaber, Ghabrial & Aziz, 2004).

Potential Therapeutic Applications

  • Antitubercular Activity : Certain derivatives of pyrazinecarboxylic acids, which have structural similarities with the compound , have shown promising activity against Mycobacterium tuberculosis. This suggests potential therapeutic applications in treating tuberculosis (Gezginci, Martin & Franzblau, 1998).

  • Anticancer Evaluation : Pyrazole derivatives have been synthesized and evaluated for their anticancer activity, indicating the potential of the compound for similar applications (El-Gaby, Ghorab, Ismail, Abdel-Gawad & Aly, 2017).

properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O8S4/c29-18-12-16(14-38-24-27-26-23(39-24)25-21(30)20-2-1-11-37-20)35-13-19(18)36-22(31)15-3-5-17(6-4-15)40(32,33)28-7-9-34-10-8-28/h1-6,11-13H,7-10,14H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHPKPYQJMLRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NN=C(S4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate

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